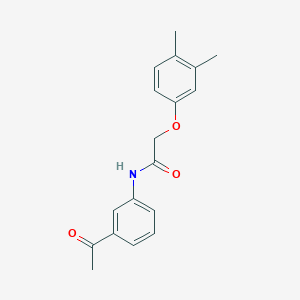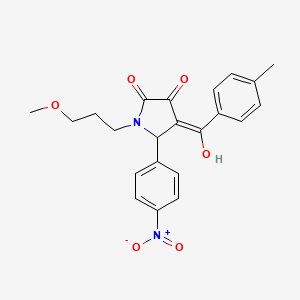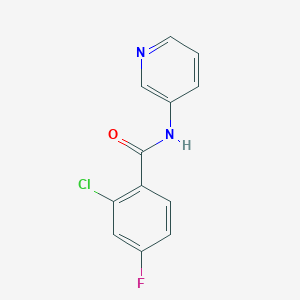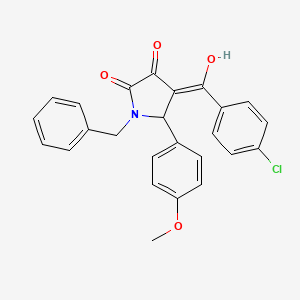
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as ACDMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACDMA belongs to the class of acetanilide derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of ACDMA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. ACDMA is also reported to inhibit the activity of the lipoxygenase (LOX) enzyme, which is involved in the production of leukotrienes. Additionally, ACDMA has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
ACDMA has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit antioxidant properties. ACDMA has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models. ACDMA has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which play a crucial role in oxidative stress.
Advantages and Limitations for Lab Experiments
ACDMA has several advantages as a drug candidate. It is a synthetic compound that can be easily synthesized in the laboratory. ACDMA has been shown to exhibit significant pharmacological properties, making it a potential drug candidate for the treatment of various diseases. However, ACDMA also has some limitations. It has been reported to exhibit low solubility in water, which can limit its bioavailability. ACDMA also has poor stability, which can lead to degradation and loss of activity.
Future Directions
There is still a lot of research that needs to be done on ACDMA. One of the future directions for research is to investigate the potential of ACDMA as a drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. Another future direction is to investigate the mechanism of action of ACDMA in more detail. The development of more stable and bioavailable formulations of ACDMA is also an area of future research. Additionally, the potential of ACDMA as a lead compound for the development of new drugs with improved pharmacological properties should be explored.
Conclusion:
In conclusion, ACDMA is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACDMA has been extensively studied for its anti-inflammatory, analgesic, and antipyretic activities. It has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. The synthesis of ACDMA is relatively simple, and it has been shown to exhibit significant pharmacological properties. However, ACDMA also has some limitations, including low solubility in water and poor stability. Further research is needed to fully understand the potential of ACDMA as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of ACDMA involves the reaction of 3-acetylphenol and 3,4-dimethylphenol with chloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with sodium hydroxide to obtain ACDMA. The yield of ACDMA synthesized by this method is reported to be around 70%.
Scientific Research Applications
ACDMA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. ACDMA has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. Several studies have reported the potential of ACDMA as a novel drug candidate for the treatment of these diseases.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-7-8-17(9-13(12)2)22-11-18(21)19-16-6-4-5-15(10-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYOYBYJMKXRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364846.png)
![4-benzoyl-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364861.png)
![N-cyclopropyl-1'-[(3-cyclopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364864.png)

![2-[methyl(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5364877.png)
![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)
![N-(2,4-difluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5364891.png)

![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)
![methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5364917.png)
![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)

![4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5364948.png)
![N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5364955.png)